Fmoc-Aad-OtBu
Description
Fmoc-Aad-OtBu (CAS: 159751-47-0) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and a tert-butyl (OtBu) ester for side-chain carboxyl protection. Key properties include:
- Molecular formula: C₂₅H₂₉NO₆
- Molecular weight: 439.51 g/mol
- Solubility: Soluble in DMSO, stored at -20°C .
- Purity: >98% (HPLC), with rigorous quality control (NMR, MS, TLC) .
- Applications: Used in research settings for constructing peptides with non-proteinogenic residues, particularly in medicinal chemistry and biochemistry .
- Safety: Harmful by inhalation, skin contact, or ingestion; requires handling in ventilated environments .
Properties
Molecular Formula |
C25H29NO6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-8-14-22(27)28)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,28)/t21-/m0/s1 |
InChI Key |
PZWMKDCTZVKMLW-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aad-OtBu typically involves the protection of amino acids using the Fmoc group. One common method starts with the amino acid, which is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form the Fmoc-protected amino acid. The carboxyl group is then protected using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Aad-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for tert-butyl ester cleavage.
Coupling: HBTU, DIPEA, and DMF (dimethylformamide) as the solvent.
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or used in subsequent synthetic steps .
Scientific Research Applications
Fmoc-Aad-OtBu is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and the development of peptide-based probes.
Medicine: For the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and biomolecules.
Mechanism of Action
The mechanism of action of Fmoc-Aad-OtBu primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Structural Features
Fmoc-Aad-OtBu is structurally analogous to other Fmoc-protected, tert-butyl-modified amino acids. Key differences lie in the side-chain length and functional groups:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Side Chain Functional Group |
|---|---|---|---|---|
| This compound | 159751-47-0 | C₂₅H₂₉NO₆ | 439.51 | Adipic acid (6-carbon chain) |
| Fmoc-Asp-OtBu | Not provided | C₂₃H₂₅NO₆ | 411.44 | Aspartic acid (4-carbon chain) |
| Fmoc-L-Phe(3-COOtBu)-OH | 210282-33-0 | C₂₉H₂₉NO₆ | 487.54 | Phenylalanine with tert-butyl ester |
| Fmoc-N-Me-Asp(OtBu)-OH | 152548-66-8 | C₂₄H₂₇NO₆ | 425.47 | N-methyl aspartic acid |
| Fmoc-D-Glu(OtBu)-OH | 109745-15-5 | C₂₄H₂₇NO₆ | 425.47 | Glutamic acid (5-carbon chain) |
Key Observations :
Key Observations :
Purity and Analytical Data
Analytical methods (HPLC, LC-MS, TLC) ensure batch consistency:
| Compound | Rf Value (TLC) | LC-MS Retention Time (min) | Key Impurities |
|---|---|---|---|
| This compound | Not provided | Not provided | <2% (free amino acid) |
| Fmoc-βAla-Tyr-OtBu | 0.36 | 1.76 | Unreacted starting material |
| Fmoc-βAla-Tyr(O-CH₂-COOMe)-OtBu | 0.28 | Not provided | Methyl ester byproducts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
